molecular formula C25H43ClN2O4S B8312844 4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide CAS No. 26093-36-7

4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide

Cat. No. B8312844
Key on ui cas rn: 26093-36-7
M. Wt: 503.1 g/mol
InChI Key: DYDHQWBIKTYVDG-UHFFFAOYSA-N
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Patent
US05049477

Procedure details

In 300 ml of chloroform, 100 g of 4-chloro-3-nitrobenzenesulfonyl chloride was dissolved, and cooled to 0° C. Thereto, a solution of 84.3 g of methyloctadecylamine in chloroform was added dropwise. Then, 39.5 g of triethylamine was added dropwise as the reaction system was kept at a temperature from 0° C. to 10° C. After the conclusion of the addition, the reaction was run for 1 hour. Then, the solvent was distilled away, and the residue was dissolved in 500 ml of methanol under heating. The solution was allowed to stand for a while in order to cool. Thereupon, crystals separated out, and they were filtered off. Yield: 109 g, Percent yield: 71.2%, Melting point: 86°-87° C.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][NH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:15][N:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[S:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at a temperature from 0° C. to 10° C
ADDITION
Type
ADDITION
Details
After the conclusion of the addition
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 500 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Thereupon, crystals separated out
FILTRATION
Type
FILTRATION
Details
they were filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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